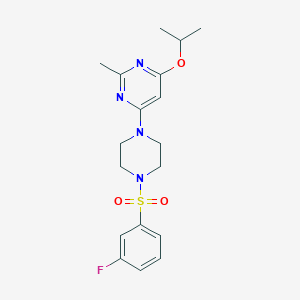

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as "compound X" and has been used in various laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Drug Development

Compounds with structures similar to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine have been synthesized and investigated for their potential in drug development. For instance, derivatives of pyrimidine-piperazine have shown promising anti-proliferative activities against human breast cancer cell lines, indicating their potential as anticancer agents (Parveen et al., 2017). Additionally, novel methylpyrimidine sulfonyl piperazine derivatives have been synthesized and evaluated for their antibacterial, anthelmintic, and anti-inflammatory activities, highlighting the versatility of these compounds in medicinal chemistry (Mohan et al., 2014).

Antibacterial and Antimicrobial Applications

Several studies have focused on the antibacterial and antimicrobial potential of compounds related to 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine. For example, Schiff base derivatives of sulfamerazine, a sulfonamide antibiotic, have demonstrated potent antibacterial and antifungal activity, suggesting the utility of such compounds in combating microbial infections (Othman et al., 2019).

Anticancer Research

The synthesis of chromene and quinoline conjugates with pyrimidine-piperazine moieties has been explored for their binding affinity to estrogen receptors, offering a pathway to potential anticancer drugs. Some of these compounds have shown better anti-proliferative activities than curcumin, a known natural compound with anticancer properties (Parveen et al., 2017).

Antioxidant Properties

Investigations into the antioxidant properties of compounds containing the piperazin-1-yl moiety, similar to the one of interest, have been conducted. For example, 2-alkoxyphenylcarbamic acid derivatives containing a piperazin-1-yl fragment have been screened for their antioxidant potential, providing insights into their protective effects against oxidative stress (Malík et al., 2017).

Novel Synthesis Approaches

Research has also focused on developing new synthesis methods for creating compounds with therapeutic potential. For example, a study on the synthesis of flunarizine, a known calcium channel blocker, demonstrates the ongoing efforts to find more efficient and effective ways to produce drugs that can cross the blood-brain barrier and exhibit pharmacological activity (Shakhmaev et al., 2016).

properties

IUPAC Name |

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)11-16/h4-6,11-13H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAAGXSMNCCKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)

![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)

![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)